molecular formula C21H18N2OS2 B2889230 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide CAS No. 886959-95-1

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide

Cat. No. B2889230
CAS RN: 886959-95-1
M. Wt: 378.51
InChI Key: DZBBKIFSEVFFEH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide is a chemical compound with a complex structure. It belongs to the class of coumarin derivatives, specifically containing a benzothiazole moiety. Coumarins are organic heterocycles found in various natural and synthetic drug compounds. They exhibit diverse biological activities and are known for their photobiological properties upon UV light irradiation. Additionally, coumarins have applications in solar energy collection, charge transfer, and non-linear optical materials .


Molecular Structure Analysis

  • Weak interactions (hydrogen bonds, S—S contacts, and π-stacking) influence the packing .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives, including the compound , have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, certain derivatives have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests potential for the development of new antibacterial drugs.

Antifungal Applications

The benzothiazole moiety is associated with antifungal activity . Compounds with this structure have been explored for their efficacy against various fungal pathogens, indicating the potential of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide as a lead compound for antifungal drug development.

Anticancer Research

Benzothiazole derivatives are known to possess anticancer properties . They have been investigated for their ability to inhibit the growth of cancer cells. The compound could be studied further to determine its efficacy and mechanism of action in cancer therapy.

Antiprotozoal Activity

Compounds containing the benzothiazole ring have shown activity against protozoal infections . This suggests that N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide could be a candidate for the development of antiprotozoal agents.

Enzyme Inhibition

Benzothiazole derivatives have been used as enzyme inhibitors . They can bind to active sites or allosteric sites of enzymes, potentially leading to the development of drugs that can modulate enzymatic activity for therapeutic purposes.

Pharmacokinetic Modulation

The pharmacokinetic profiles of benzothiazole derivatives are favorable, indicating that they can be well-absorbed, distributed, metabolized, and excreted . This makes N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide a promising compound for further drug development and optimization.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-12-8-4-5-9-15(12)19(24)23-21-18(13(2)14(3)25-21)20-22-16-10-6-7-11-17(16)26-20/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBKIFSEVFFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide

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